molecular formula C9H9NO2 B13141749 Methyl(Z)-3-(pyridin-3-yl)acrylate

Methyl(Z)-3-(pyridin-3-yl)acrylate

Cat. No.: B13141749
M. Wt: 163.17 g/mol
InChI Key: APCQGKVIYRVRKN-PLNGDYQASA-N
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Description

Methyl(Z)-3-(pyridin-3-yl)acrylate is a pyridine-based acrylate derivative characterized by a Z-configuration stereochemistry at the double bond of the acrylate moiety. The Z-isomer’s synthesis likely follows pathways similar to those reported for related compounds, such as palladium-catalyzed cross-coupling or isomer-selective reactions . The pyridine ring’s substitution pattern and stereochemistry significantly influence physicochemical properties, reactivity, and applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl (Z)-3-pyridin-3-ylprop-2-enoate

InChI

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4-

InChI Key

APCQGKVIYRVRKN-PLNGDYQASA-N

Isomeric SMILES

COC(=O)/C=C\C1=CN=CC=C1

Canonical SMILES

COC(=O)C=CC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Method A: Functionalized Grignard Reagents and Titanate Complex

This method involves the formation of a Grignard reagent from the corresponding halogenated pyridine derivative, followed by reaction with titanium(IV) ethoxide and phenol to form the Z-isomer of the acrylate.

Procedure Summary:

  • Under an inert argon atmosphere, 3-iodopyridine (or related halogenated pyridine) is dissolved in tetrahydrofuran (THF) and cooled to -40 °C.
  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is added dropwise to generate the Grignard reagent.
  • After completion of the exchange reaction (monitored by thin-layer chromatography, TLC), titanium(IV) ethoxide and phenol are added.
  • The reaction mixture is stirred at 0 °C for 6–8 hours.
  • Quenching is done by adding distilled water, followed by extraction with dichloromethane.
  • The organic layer is washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated.
  • The crude product is purified by column chromatography to yield Methyl(Z)-3-(pyridin-3-yl)acrylate with yields around 71–82%.
Step Reagent/Condition Notes
1 3-Iodopyridine in THF, cooled to -40 °C Formation of Grignard reagent
2 i-PrMgCl·LiCl (1.0 M in THF), dropwise Grignard exchange reaction
3 Ti(OEt)4 and PhOH added Olefination catalyst system
4 Stirring at 0 °C for 6–8 h Reaction completion monitored by TLC
5 Quench with H2O, extraction with CH2Cl2 Workup and isolation
6 Column chromatography Purification of Z-isomer

This approach is advantageous for its relatively high stereoselectivity and good yields, making it suitable for producing the Z-isomer of methyl 3-(pyridin-3-yl)acrylate.

Method B: Titanium(IV) Ethoxide and Phenol-Mediated Olefination

An alternative approach uses titanium(IV) ethoxide and phenol to mediate the olefination of aldehydes with ester enolates, favoring the Z-configuration.

  • The aldehyde (pyridine-3-carboxaldehyde) is reacted with titanium(IV) ethoxide and phenol under inert atmosphere.
  • The reaction conditions are optimized to favor the Z-isomer formation.
  • Workup and purification follow similar procedures as in Method A.

This method is often combined with functionalized Grignard reagents or used independently depending on substrate availability.

Azidoacrylate Intermediate Route and Thermolysis

A more indirect but effective route involves the synthesis of (Z)-methyl 2-azido-3-(pyridin-3-yl)acrylate as an intermediate, followed by thermolysis to yield the target compound.

Key Steps:

  • Pyridine-3-carboxaldehyde is reacted with methyl 2-azidoacetate in methanol at low temperatures (-15 °C) with sodium metal as a base.
  • The reaction mixture is stirred overnight at 4 °C to afford the azidoacrylate intermediate.
  • The intermediate is then subjected to thermolysis in a continuous flow reactor at 220 °C for 30 seconds.
  • After concentration and recrystallization, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is obtained, which can be further transformed into this compound or related derivatives.
Step Reagent/Condition Outcome
1 Pyridine-3-carboxaldehyde + methyl 2-azidoacetate + Na in MeOH at -15 °C Formation of azidoacrylate intermediate
2 Stirring at 4 °C overnight Completion of intermediate formation
3 Thermolysis at 220 °C in continuous flow Conversion to target compound or further derivatives
4 Recrystallization from mesitylene Purification

This method offers a route to functionalized acrylates with potential for further derivatization and is supported by detailed spectroscopic data confirming the Z-configuration.

Comparative Analysis of Preparation Methods

Feature Method A: Grignard + Ti(OEt)4 Method B: Ti(OEt)4 Olefination Azidoacrylate Thermolysis Route
Stereoselectivity High (Z-isomer favored) High (Z-isomer favored) High, confirmed by NMR
Yield 71–82% Comparable to Method A Moderate (e.g., 57% for thermolysis step)
Reaction Time 6–8 hours Similar to Method A Overnight + short thermolysis
Reaction Conditions Low temperature (-40 to 0 °C) Mild (room temperature to 0 °C) Low temperature for intermediate, high temperature for thermolysis
Purification Column chromatography Column chromatography Recrystallization
Scalability Good Good Requires flow reactor for thermolysis

Research Findings and Optimization Notes

  • The use of titanium(IV) ethoxide combined with phenol is critical for achieving high Z-selectivity in olefination reactions involving pyridine derivatives.
  • The Grignard reagent formation must be carefully controlled at low temperatures to prevent side reactions and ensure high purity of the intermediate organometallic species.
  • Thermolysis of azidoacrylates in continuous flow reactors offers a rapid and efficient method to access complex heterocyclic acrylates, though it requires specialized equipment and careful temperature control.
  • Monitoring reaction progress by TLC and NMR spectroscopy is essential for optimizing reaction times and confirming stereochemistry.
  • Purification by column chromatography using silica gel and appropriate solvent gradients (e.g., dichloromethane/hexane mixtures) ensures isolation of the pure Z-isomer.

Chemical Reactions Analysis

Types of Reactions

Methyl(Z)-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Methyl-3-(pyridin-3-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(Z)-3-(pyridin-3-yl)acrylate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl(Z)-3-(pyridin-3-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of Methyl(Z)-3-(pyridin-3-yl)acrylate include (E)-configured pyridinyl acrylates and derivatives with varying substituents on the pyridine ring. Below is a detailed comparison based on molecular features, synthesis, and commercial availability:

Substituent Effects on the Pyridine Ring

Substituents on the pyridine ring modulate electronic and steric properties, impacting reactivity and stability. Examples from the Catalog of Pyridine Compounds (2017) include:

Compound Name Substituents Isomer Molecular Weight CAS Number Price ($/g)
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4-Cl E 211.63 Not provided 400
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate 2-NH₂ E 178.19 1203500-12-2 400
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 2-Cl, 4-I E 323.52 1142191-73-8 400
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate 2-OCH₃, 6-pyrrolidinyl E 262.30 1228670-27-6 400
  • Electron-withdrawing groups (e.g., Cl, I) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Electron-donating groups (e.g., NH₂, OCH₃) improve solubility and stability but may reduce electrophilic character .

Stereochemical Considerations

The Z-isomer of Methyl-3-(pyridin-3-yl)acrylate is less commonly reported than its E-counterpart. highlights a case study for trifluoromethyl-substituted acrylates:

  • Methyl (Z)-3-(3-methoxyphenyl)-2-(trifluoromethyl)acrylate (Z-3n) was synthesized in 74% yield, compared to 82% for the E-isomer (E-3n), suggesting Z-isomers may require optimized conditions due to steric hindrance or thermodynamic instability .
  • Stereochemistry impacts applications: Z-isomers may exhibit distinct biological activity or polymerizability due to spatial arrangement.

Commercial Availability

The (E)-isomers dominate commercial listings, with uniform pricing (~$400/g) regardless of substituents . This suggests standardized synthesis protocols for E-isomers, whereas Z-isomers likely require specialized routes (e.g., isomer-selective catalysis or chromatographic separation) .

Key Research Findings and Implications

Isomer-Specific Reactivity : E-isomers are more prevalent in commercial catalogs, likely due to synthetic accessibility and stability .

Substituent-Driven Applications: Chloro- and iodo-substituted derivatives are valuable in cross-coupling reactions, while amino- or methoxy-substituted analogs may serve as intermediates in drug discovery .

Z-Isomer Challenges : Lower yields and purification difficulties for Z-isomers necessitate advanced catalytic systems or chiral auxiliaries .

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